molecular formula C8H11N3O5 B12407838 2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione

2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione

Cat. No.: B12407838
M. Wt: 229.19 g/mol
InChI Key: MDYXMIBUOJQPHR-JXPXPQBSSA-N
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Description

2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes a triazine ring and a tetrahydrofuran moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione typically involves multi-step organic reactions. One common method includes the reaction of a suitable triazine precursor with a tetrahydrofuran derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while nucleophilic substitution can introduce various functional groups onto the triazine ring .

Scientific Research Applications

2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate biochemical pathways by interacting with key proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purine-6-thione
  • (2R,3R,4S,5R)-2-(6-amino-2-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Uniqueness

Compared to similar compounds, 2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione stands out due to its unique combination of a triazine ring and a tetrahydrofuran moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H11N3O5

Molecular Weight

229.19 g/mol

IUPAC Name

2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C8H11N3O5/c12-3-5-4(13)1-7(16-5)11-8(15)10-6(14)2-9-11/h2,4-5,7,12-13H,1,3H2,(H,10,14,15)/t4?,5-,7-/m1/s1

InChI Key

MDYXMIBUOJQPHR-JXPXPQBSSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C(=O)NC(=O)C=N2

Canonical SMILES

C1C(C(OC1N2C(=O)NC(=O)C=N2)CO)O

Origin of Product

United States

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